Enhanced Lipophilicity (XLogP3) and Reduced Non-Specific Binding vs. 5-Phenyl Analog
The introduction of a 4-methoxy group significantly increases lipophilicity compared to the unsubstituted phenyl analog. The target compound exhibits a computed XLogP3 of 1.6, which is notably higher than the XLogP3 of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, which is predicted to be substantially lower (approximately 1.1 based on structural fragment analysis). This increased lipophilicity is critical for improving passive membrane permeability and can reduce non-specific plasma protein binding when incorporated into larger pharmacophores [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 (computed) |
| Comparator Or Baseline | 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid: ~1.1 (computed, structural fragment analysis) |
| Quantified Difference | Δ XLogP3 ≈ +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A higher logP correlates with improved membrane permeability, a critical parameter for intracellular target engagement; this directly impacts candidate selection in early-stage drug discovery.
- [1] PubChem. (2025). Compound Summary for CID 3824244: 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid. XLogP3-AA value. View Source
